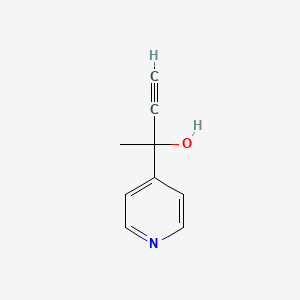

2-(Pyridin-4-yl)but-3-yn-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

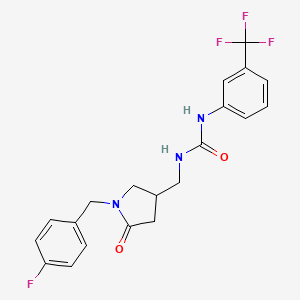

“2-(Pyridin-4-yl)but-3-yn-2-ol” is a chemical compound with the molecular formula C10H11NO . It is a solid at room temperature and has a molecular weight of 161.2 . This compound is used as a building block in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of alkynyl-substituted pyrazine and pyridine derivatives, including “this compound”, is achieved by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridine ring attached to a but-3-yn-2-ol group . The InChI code for this compound is 1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3 .Chemical Reactions Analysis

“this compound” is known to be very reactive and is predominantly used as a key intermediate in synthetic reaction series . It serves as an attractive precursor to a number of heterocyclic compounds .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .Aplicaciones Científicas De Investigación

1. OLED Applications

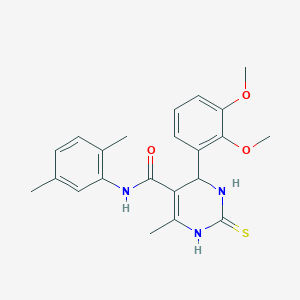

A new class of sky-blue-emitting Ir(III) phosphors was developed using pyrimidine chelates, including ones derived from 2-(pyridin-4-yl)but-3-yn-2-ol. These materials were applied to fabricate high-performance sky-blue- and white-emitting OLEDs. This advancement in organic light-emitting diodes (OLEDs) demonstrates the compound's potential in enhancing display technologies (Chih‐Hao Chang et al., 2013).

2. Coordination Chemistry

The synthesis and coordination chemistry of derivatives like 2,6-bis(pyrazolyl)pyridines, related to this compound, have been studied extensively. These compounds are used in making luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

3. Photoreactions and Proton Transfer

This compound derivatives exhibit photoreactions, such as excited-state intramolecular and intermolecular proton transfer. This aspect of the compound is crucial in understanding photochemical processes in various environments, including in nonpolar media and hydrogen-bonded complexes (V. Vetokhina et al., 2012).

4. Enzymatic Resolution

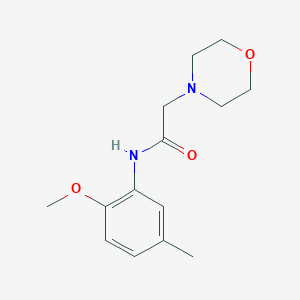

An enzymatic toolbox for the kinetic resolution of derivatives of this compound demonstrated the compound's suitability in biochemical applications, particularly in synthesizing enantioselective tertiary alcohols (Giang-Son Nguyen et al., 2010).

5. Spin State Behavior

Research on iron(II)/dipyrazolylpyridine complexes, analogous to this compound, offered insights into spin-crossover research. These studies focus on the complex's spin-state behavior and its potential applications in molecular magnetism (L. J. K. Cook et al., 2015).

6. Catalytic Applications

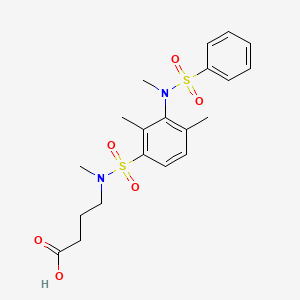

The compound's derivatives are significant in catalysis, as evidenced by their use in nickel-catalyzed cycloaddition reactions. These reactions are pivotal in synthesizing pyridines, a critical class of heterocyclic compounds (M. Ohashi et al., 2011).

Direcciones Futuras

The future directions of “2-(Pyridin-4-yl)but-3-yn-2-ol” could involve its use in the synthesis of more complex molecules. It can serve as a key intermediate in the synthesis of various heterocyclic compounds, which have applications in different areas of research, including organic and pharmaceutical chemistry .

Propiedades

IUPAC Name |

2-pyridin-4-ylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-9(2,11)8-4-6-10-7-5-8/h1,4-7,11H,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKFFPUADUSNMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1=CC=NC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamide](/img/structure/B2625076.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2625082.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)

![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)